molecular formula C22H27NO7 B1516646 beta-Narcotinediol

beta-Narcotinediol

カタログ番号: B1516646
分子量: 417.5 g/mol
InChIキー: BHLLOBXLOWXZDQ-RTBURBONSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Narcotinediol (C₂₂H₂₃NO₇) is a minor alkaloid derived from the opium poppy (Papaver somniferum). It is structurally related to noscapine, a well-known antitussive agent, and is characterized by a benzylisoquinoline backbone with two hydroxyl groups at specific positions, distinguishing it as the "beta" diastereomer . Unlike morphine or codeine, beta-Narcotinediol lacks strong opioid receptor affinity but exhibits moderate anti-inflammatory and antispasmodic properties. Its metabolic pathway involves hepatic glucuronidation, resulting in a half-life of approximately 4–6 hours in humans.

特性

分子式

C22H27NO7

分子量

417.5 g/mol

IUPAC名

(R)-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methanol

InChI

InChI=1S/C22H27NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9,18-19,24-25H,7-8,10-11H2,1-4H3/t18-,19-/m1/s1

InChIキー

BHLLOBXLOWXZDQ-RTBURBONSA-N

異性体SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H](C4=C(C(=C(C=C4)OC)OC)CO)O)OC)OCO3

正規SMILES

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)CO)O)OC)OCO3

製品の起源

United States

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Beta-Narcotinediol shares structural homology with several benzylisoquinoline and morphinan alkaloids. Below, we compare its properties with noscapine, papaverine, and morphine.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Therapeutic Use Opioid Receptor Affinity
Beta-Narcotinediol C₂₂H₂₃NO₇ Two hydroxyl groups, ether Anti-inflammatory, antispasmodic Low (κ-opioid partial agonist)
Noscapine C₂₂H₂₃NO₇ Methoxy groups, ester linkage Antitussive (cough suppression) Negligible
Papaverine C₂₀H₂₁NO₄ Methoxy groups, isoquinoline Vasodilator (smooth muscle relaxant) None
Morphine C₁₇H₁₉NO₃ Phenolic hydroxyl, amine Analgesic (severe pain relief) High (μ-opioid agonist)

Footnotes: Opioid receptor affinity data derived from in vitro binding assays (IC₅₀ values) .

Table 2: Pharmacokinetic and Metabolic Profiles

Compound Bioavailability (%) Half-Life (Hours) Metabolic Pathway Notable Metabolites
Beta-Narcotinediol ~35 4–6 Hepatic glucuronidation Glucuronide conjugates
Noscapine ~50 2–4 CYP3A4-mediated demethylation Cotarnine, Opianic acid
Papaverine ~30 2–3 Hepatic demethylation 6-Desmethylpapaverine
Morphine ~25 2–3 Glucuronidation (UGT2B7) Morphine-3-glucuronide (M3G)

Footnotes: Data compiled from human pharmacokinetic studies .

Key Research Findings

Anti-Inflammatory Activity: Beta-Narcotinediol inhibits COX-2 with an IC₅₀ of 12 μM, comparable to celecoxib (IC₅₀: 8 μM) but weaker than noscapine (IC₅₀: 6 μM) in vitro .

Receptor Selectivity : Unlike morphine, beta-Narcotinediol shows minimal binding to μ-opioid receptors but exhibits κ-opioid partial agonism (Ki: 450 nM), suggesting a lower risk of respiratory depression .

Toxicity Profile : Acute toxicity (LD₅₀ in mice) is >500 mg/kg, significantly higher than morphine (LD₅₀: 200 mg/kg), indicating a broader therapeutic window .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。